molecular formula C15H26Cl2N2O2 B4174590 N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4174590
M. Wt: 337.3 g/mol
InChI Key: GUDGZQUETYZNNY-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-2-19-15-6-4-3-5-14(15)13-16-7-8-17-9-11-18-12-10-17;;/h3-6,16H,2,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDGZQUETYZNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves the reaction of 2-ethoxybenzyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamines or morpholine derivatives.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(2-chlorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(2-fluorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Uniqueness

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 2
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N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

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